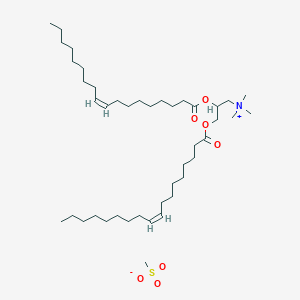

DOTAP mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGRDDRQPNSEQY-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H83NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of DOTAP Mesylate-Mediated Transfection

This guide offers a comprehensive overview of the mechanism behind DOTAP-mediated transfection, a critical technique for researchers, scientists, and professionals in drug development. DOTAP (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium propane) is a widely utilized cationic lipid that serves as a non-viral vector for delivering nucleic acids such as plasmid DNA, mRNA, and siRNA into eukaryotic cells.[1][2] This document details the core mechanism of action, presents key quantitative data, and provides detailed experimental protocols.

The Core Mechanism of Action: A Step-by-Step Breakdown

The process of delivering genetic material into a cell using DOTAP is a multi-stage journey, beginning with the formation of a lipid-nucleic acid complex and culminating in the expression of the desired gene. The primary mechanism relies on electrostatic interactions between the cationic DOTAP lipid and the anionic nucleic acid.[1]

1.1. Lipoplex Formation: The Electrostatic Condensation The process starts with the spontaneous self-assembly of positively charged DOTAP liposomes and negatively charged nucleic acids into a condensed, nanoparticle structure known as a "lipoplex".[1][3]

-

Electrostatic Interaction : At physiological pH, DOTAP carries a net positive charge due to its quaternary ammonium (B1175870) headgroup.[1][] This positive charge facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA).[1][5]

-

Condensation : This interaction neutralizes the negative charges on the nucleic acid, leading to its condensation into a compact and stable particle.[1][5]

-

Role of Helper Lipids : DOTAP is often co-formulated with a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[6][7] DOPE is included to increase transfection efficiency by destabilizing the endosomal membrane, which facilitates the release of the nucleic acid into the cytoplasm.[6][8] The ratio of DOTAP to the helper lipid is a critical parameter that influences the stability and efficacy of the lipoplex.[9]

1.2. Adsorption to Cell Surface and Cellular Uptake The newly formed lipoplexes, which carry a net positive charge, are then introduced to the target cells.

-

Cell Surface Binding : The positive charge of the lipoplexes promotes their binding to the negatively charged proteoglycans, such as heparan sulfate, present on the surface of most mammalian cell membranes.[1][10]

-

Internalization : Following binding, the lipoplex is internalized by the cell, primarily through the process of endocytosis.[5][10][11]

1.3. Endosomal Escape: The Critical Hurdle Once inside the cell, the lipoplex is enclosed within an endosome. The escape from this vesicle is a crucial and often rate-limiting step for successful transfection.[12][13]

-

Membrane Destabilization : The cationic lipids of the lipoplex interact with anionic lipids present in the endosomal membrane.[3] This interaction is believed to form ion pairs, neutralizing the charge and destabilizing the endosomal membrane.[3][12]

-

Role of Fusogenic Lipids : The presence of fusogenic helper lipids like DOPE is vital at this stage. DOPE can adopt a non-bilayer, inverted hexagonal (HII) phase, which promotes the fusion of the lipoplex with the endosomal membrane, leading to its disruption and the release of the nucleic acid payload into the cytoplasm.[9][11][12]

1.4. Intracellular Trafficking and Gene Expression After successful release into the cytoplasm, the nucleic acid must reach its site of action.

-

For RNA : If the delivered molecule is mRNA or siRNA, it can function directly within the cytoplasm. mRNA is translated by ribosomes to produce the desired protein, while siRNA enters the RNA-induced silencing complex (RISC) to mediate gene silencing.[5]

-

For DNA : If plasmid DNA is delivered, it must be transported from the cytoplasm into the nucleus to be transcribed into mRNA, which is then translated into protein.[5]

Quantitative Data and Performance Analysis

The success of DOTAP-mediated transfection is highly dependent on the cell type, lipid formulation, and experimental conditions.[2]

2.1. Transfection Efficiency Transfection efficiency varies significantly across different cell lines. The choice of helper lipid (e.g., cholesterol vs. DOPE) and the ratio to DOTAP are critical for optimization.[9][14] Below is a summary of comparative data.

| Transfection Reagent | Cell Line | Reporter Gene | Transfection Efficiency (%) | Citation |

| DOTAP | HUVEC | β-galactosidase | 18% | [2] |

| FuGENE 6 | HUVEC | β-galactosidase | 33% | [2] |

| Effectene | HUVEC | β-galactosidase | 34% | [2] |

| DOTAP:cholesterol | HuH7 | GFP | 5.7% | [2][15] |

| Lipofectamine 3000 | HuH7 | GFP | 47.5% | [2][15] |

| DOTAP | Hep-2 | GFP | High | [2] |

| Lipofectamine 2000 | Hep-2 | GFP | High | [2] |

| DOTAP | MCF-7 | GFP | Low | [2] |

| Lipofectamine 2000 | MCF-7 | GFP | High | [2] |

2.2. Cell Viability and Cytotoxicity While effective, cationic lipids can exhibit cytotoxicity.[16] However, DOTAP-based methods are often considered gentle compared to other transfection techniques like lipofection.[17] The concentration of the DOTAP/nucleic acid mixture should be optimized, as excessive amounts can lead to cell lysis.[18] For instance, the final concentration of DOTAP should generally not exceed 30-40 µl/ml of culture medium.[17][18]

Detailed Experimental Protocols

Reproducible and successful transfections require careful optimization and standardization of the protocol for each cell type.[17]

3.1. Protocol for Lipoplex Formation This protocol is a standard example for forming DOTAP-DNA complexes.

-

Reagent Purity : The nucleic acid to be transfected must be highly purified and free of contaminants like endotoxins or cesium chloride to avoid cytotoxic effects.[17][19]

-

Preparation of DNA Solution : In a sterile tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.[1]

-

Preparation of DOTAP Solution : In a separate sterile tube, dilute 5-10 µL of DOTAP reagent (1 mg/mL) in 100 µL of serum-free medium.[1] The optimal ratio of DOTAP to nucleic acid is typically between 5 to 10 µl of DOTAP per 1 µg of DNA/RNA.[10][17]

-

Complex Formation : Add the diluted DNA solution to the diluted DOTAP solution. Mix gently by pipetting up and down several times; do not vortex.[1][19]

-

Incubation : Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of stable lipoplexes.[1][18]

3.2. Protocol for Transfection of Adherent Cells (e.g., HEK293) This protocol outlines the steps for transfecting adherent cells in a 6-well plate format.

-

Cell Seeding : The day before transfection, seed cells (e.g., 2 x 10^5 HEK293 cells per well) in 2 mL of complete growth medium. The cells should be 70-80% confluent at the time of transfection.[1]

-

Preparation for Transfection : Gently aspirate the growth medium from the wells. Some protocols recommend washing the cells once with sterile PBS.[1]

-

Addition of Lipoplexes : Add 800 µL of serum-free medium to the tube containing the 200 µL of DOTAP-DNA complexes to bring the total volume to 1 mL. Add this 1 mL of the complex-containing medium dropwise to each well.[1]

-

Incubation : Gently rock the plate to ensure even distribution and incubate the cells for 3-10 hours at 37°C in a humidified incubator with 5% CO2.[1][18][19]

-

Post-Transfection : After the incubation period, replace the transfection medium with fresh, complete growth medium (containing serum and antibiotics).[19]

-

Assay : Continue to incubate the cells for 24-72 hours, depending on the reporter gene and promoter used, before assaying for transgene expression.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Gene delivery into hepatic cells with ternary complexes of plasmid DNA, cationic liposomes and apolipoprotein E-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encapsula.com [encapsula.com]

- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 12. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DOTAP Modified Formulations of Aminoacid Based Cationic Liposomes for Improved Gene Delivery and Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. biontex.com [biontex.com]

- 19. carlroth.com [carlroth.com]

An In-depth Technical Guide to DOTAP Mesylate for Researchers and Drug Development Professionals

Introduction:

N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl sulfate, commonly known as DOTAP mesylate, is a widely utilized cationic lipid in the field of drug delivery and gene therapy.[1] Its amphiphilic nature, characterized by a positively charged headgroup and two unsaturated hydrocarbon tails, enables the formation of liposomes and other nanoparticle systems for the encapsulation and transport of therapeutic molecules.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a derivative of trimethylammonium, featuring two oleoyl (B10858665) (18-carbon) fatty acid tails, each containing a single cis-double bond.[2] This unsaturated nature of the lipid tails contributes to the fluidity of the liposomal membrane. The positive charge of the quaternary ammonium (B1175870) headgroup is crucial for its interaction with negatively charged molecules such as nucleic acids (DNA and RNA) and for its adhesion to the anionic surfaces of cell membranes.[2][3]

The counterion, in this case, mesylate (methyl sulfate), can influence the lipid's hydration properties and solubility.[3] For instance, studies have shown that different halide counterions can affect the binding affinity and hydration of the DOTAP headgroup, with iodide ions leading to tighter binding and reduced water solubility compared to chloride ions.[3][4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Synonyms | 1,2-dioleoyl-3-trimethylammonium-propane methyl sulfate | [2] |

| Molecular Formula | C42H80NO4•CH3SO3H | [5] |

| Molecular Weight | 758.2 g/mol | [5] |

| Appearance | White to slightly yellow solid | [6] |

| Purity | >98% | [5] |

| Solubility | Soluble in DMSO and Ethanol | [2] |

| pH Stability Range | 4-9 | [6] |

| Critical Micelle Concentration (CMC) | Varies; influences protein aggregation differently below and above CMC | [7] |

| Zeta Potential of Liposomes | Typically positive, e.g., +48.7 ± 13.9 mV for EPC/DOTAP/DOPE liposomes | [8] |

Mechanism of Action in Gene Delivery

The primary application of this compound is as a non-viral vector for the transfection of nucleic acids into cells.[1] The mechanism involves several key steps, from complex formation to endosomal escape, which are critical for successful gene delivery.

-

Lipoplex Formation: The positively charged DOTAP lipids spontaneously self-assemble with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) through electrostatic interactions, forming condensed, nanoparticle-sized complexes known as lipoplexes.[2]

-

Cellular Association and Internalization: The net positive charge of the lipoplexes facilitates their adsorption to the negatively charged proteoglycans on the surface of the cell membrane.[2] The primary route of cellular uptake is endocytosis.[2]

-

Endosomal Escape: This is a critical and often rate-limiting step. The cationic lipids are thought to interact with anionic lipids within the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures. This disruption allows the encapsulated nucleic acids to be released from the endosome into the cytoplasm.[2]

-

Intracellular Trafficking and Gene Expression: Once in the cytoplasm, the nucleic acid cargo can proceed to its site of action. For plasmid DNA, this involves translocation into the nucleus for transcription and subsequent protein expression.

Experimental Protocols

The successful formulation of DOTAP-based delivery systems relies on precise and reproducible protocols. The two most common methods for preparing DOTAP liposomes are the thin-film hydration method followed by extrusion, and microfluidics-based synthesis.

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration and Extrusion

This conventional method is widely used due to its simplicity and scalability.

Methodology:

-

Lipid Film Preparation:

-

Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent, such as chloroform, in a round-bottom flask.[9]

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[9]

-

Place the flask in a vacuum desiccator overnight to ensure complete removal of any residual solvent.[9]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs). The buffer may contain the drug or nucleic acid to be encapsulated.

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a handheld or high-pressure extruder.

-

-

Purification and Characterization:

-

Remove any unencapsulated material by methods such as size exclusion chromatography or dialysis.

-

Characterize the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Protocol 2: Liposome Formulation via Microfluidics

Microfluidics offers a more controlled and reproducible method for nanoparticle synthesis.

Methodology:

-

Solution Preparation:

-

Prepare a lipid solution by dissolving this compound and other lipids in a water-miscible solvent, typically ethanol.

-

Prepare an aqueous phase consisting of a suitable buffer, which will contain the nucleic acid or hydrophilic drug.

-

-

Microfluidic Mixing:

-

Load the lipid-in-ethanol solution and the aqueous solution into separate syringe pumps.

-

Pump the two streams into a microfluidic chip (e.g., a staggered herringbone micromixer) at controlled flow rates.

-

The rapid mixing of the solvent and anti-solvent streams induces nanoprecipitation and self-assembly of the lipids into liposomes.

-

-

Purification and Characterization:

-

The resulting liposome suspension is collected from the outlet of the chip.

-

Purify the formulation by dialysis or tangential flow filtration to remove the organic solvent and unencapsulated materials.

-

Characterize the particles for size, PDI, and zeta potential as described in the previous protocol.

-

References

- 1. DOTAP | 144189-73-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DOTAP: Structure, hydration, and the counterion effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N-(2,3-DIOLEOYLOXY-1-PROPYL)TRIMETHYLAMMONIUM METHYL SULFATE [chembk.com]

- 7. Role of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) in β-lactoglobulin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

DOTAP Mesylate: A Comprehensive Technical Guide for In Vitro and In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTAP mesylate (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate) is a widely utilized cationic lipid that has become a cornerstone for the non-viral delivery of nucleic acids and other therapeutic molecules in both research and clinical development.[1][2] Its positive charge at physiological pH facilitates the condensation of negatively charged molecules, such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), into stable complexes known as lipoplexes.[3] These lipoplexes interact with the negatively charged cell surface, leading to cellular uptake and subsequent intracellular release of the cargo. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, quantitative data on its performance, and an exploration of its mechanism of action.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule consisting of a positively charged quaternary ammonium (B1175870) headgroup, a glycerol (B35011) backbone, and two unsaturated oleoyl (B10858665) fatty acid chains. The presence of the double bond in the oleoyl chains imparts fluidity to the lipid bilayer, which is crucial for membrane fusion events during transfection. The methylsulfate (B1228091) (mesylate) counterion is a key feature of this particular salt of DOTAP.

| Property | Value | Reference |

| Molecular Formula | C42H80NO4•CH3SO3H | [4] |

| Molecular Weight | 758.2 g/mol | [4] |

| Appearance | White to off-white powder | N/A |

| Charge | Cationic | [3] |

| Key Structural Features | Quaternary ammonium headgroup, two oleoyl (18:1) tails | [2] |

Mechanism of Action

The primary mechanism of this compound-mediated delivery involves the formation of lipoplexes with nucleic acids, followed by cellular uptake and endosomal escape.

-

Lipoplex Formation: The positively charged headgroups of this compound electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation of the nucleic acid and the formation of nano-sized lipoplexes. The overall charge of the lipoplex is typically positive, which is crucial for the initial interaction with the cell membrane.

-

Cellular Uptake: The positively charged lipoplexes are attracted to the negatively charged proteoglycans on the cell surface, initiating contact. The primary route of cellular entry is through endocytosis, where the cell membrane engulfs the lipoplex, forming an endosome.[5][6]

-

Endosomal Escape: This is a critical and often rate-limiting step for successful delivery. Inside the endosome, the cationic lipids of the lipoplex interact with the anionic lipids of the endosomal membrane. This interaction is thought to destabilize the endosomal membrane, leading to the formation of non-bilayer lipid structures that facilitate the release of the nucleic acid cargo into the cytoplasm.[4][5] The "proton sponge" effect, often attributed to polymeric vectors, is less prominent for lipid-based systems like DOTAP. Instead, direct membrane fusion and destabilization are the key mechanisms.[5]

-

Intracellular Trafficking and Cargo Release: Once in the cytoplasm, the nucleic acid is released from the lipoplex and can traffic to its site of action. For mRNA and siRNA, this is the cytoplasm, where they can be translated or engage with the RNA-induced silencing complex (RISC), respectively. For pDNA, it must be transported to the nucleus for transcription to occur.

Signaling Pathways and Immunomodulatory Effects

Cationic lipids like DOTAP can be recognized by the innate immune system, leading to the activation of signaling pathways. This is particularly relevant for in vivo applications where DOTAP can act as an adjuvant, enhancing the immune response to co-delivered antigens.[7][8] Studies have shown that DOTAP can induce type I interferon responses, suggesting the involvement of pattern recognition receptors (PRRs) and downstream signaling cascades.[9]

Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.

Quantitative Data

The performance of this compound as a delivery vehicle is influenced by several factors, including the formulation, the cell type, and the nature of the cargo. The following tables summarize key quantitative data from various studies.

In Vitro Transfection Efficiency

| Cell Line | Nucleic Acid | Helper Lipid | Transfection Efficiency (%) | Reference |

| HEK-293T | pDNA (mCherry) | DOPE (1:1) | ~50 | [10] |

| CaCo-2 | pDNA (mCherry) | DOPE (1:1) | ~10 | [10] |

| Huh7 | pDNA | DOPE (3:1) | High | [11] |

| AGS | pDNA | DOPE (3:1) | High | [11] |

| COS7 | pDNA | DOPE (1:1) | High | [11] |

| A549 | pDNA | DOPE (1:3) | High | [11] |

| HSCs | siRNA | None | 60 | [12] |

Physicochemical Properties of DOTAP Liposomes

| Formulation (DOTAP:Helper Lipid) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP:Cholesterol (2:1) | 435.6 ± 50 | 0.506 ± 0.07 | -16.4 ± 0.5 | [13] |

| DOTAP only | 190.3 ± 3.3 | N/A | 16.56 ± 2.51 | [14] |

| DOTAP:DOPE (1:0) | ~150 | ~0.3 | ~60 | [11] |

| DOTAP:DOPE (3:1) | ~180 | ~0.3 | ~55 | [11] |

| DOTAP:DOPE (1:1) | ~200 | ~0.3 | ~50 | [11] |

| DOTAP:DOPE (1:3) | ~250 | ~0.4 | ~40 | [11] |

In Vitro Cytotoxicity

| Cell Line | DOTAP Concentration (µM) | Viability (%) | Helper Lipid | Reference |

| Macrophages | 12 | ~50 | DOPE | [15] |

| HSCs | Not specified | ≥85 | None | [12] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful experiments using this compound. The following sections provide methodologies for key applications.

Liposome (B1194612) Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).

Materials:

-

This compound

-

Helper lipid (e.g., Cholesterol or DOPE)

-

Nuclease-free water or buffer (e.g., HEPES)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Dissolve this compound and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).[3]

-

Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.[3]

-

Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.[3]

-

Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating. This will form MLVs.[3]

-

For a more uniform size distribution, the MLVs are repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

-

Store the prepared liposomes at 4°C.[3]

Caption: Workflow for liposome preparation by thin-film hydration and extrusion.

In Vitro Transfection of Adherent Cells with Plasmid DNA

Materials:

-

Adherent cells (e.g., HEK293)

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM)

-

Plasmid DNA

-

Prepared DOTAP liposomes

-

Multi-well plates

Protocol:

-

Cell Seeding: One day before transfection, seed the cells in a multi-well plate so that they reach 50-70% confluency on the day of transfection.[3]

-

Lipoplex Formation:

-

In a sterile tube, dilute the plasmid DNA in serum-free medium.

-

In a separate sterile tube, dilute the DOTAP liposome suspension in serum-free medium.

-

Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.[3]

-

Incubate the mixture at room temperature for 15-30 minutes to allow for lipoplex formation.

-

-

Transfection:

-

Remove the growth medium from the cells.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

-

Incubate the cells for 24-72 hours post-transfection before assaying for gene expression.

-

Caption: General workflow for in vitro transfection of adherent cells.

In Vivo Administration in a Murine Model

Materials:

-

Animal model (e.g., BALB/c mice)

-

Prepared DOTAP lipoplexes containing the therapeutic agent

-

Sterile, pyrogen-free saline or other appropriate vehicle

-

Syringes and needles for the desired route of administration

Protocol:

-

Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare the DOTAP lipoplexes as described previously. Dilute the lipoplexes in a sterile, pyrogen-free vehicle to the final desired concentration for injection. The final volume will depend on the route of administration (e.g., 100-200 µL for intravenous injection).

-

Administration: Administer the lipoplex suspension to the animals via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).[7][16][17]

-

Monitoring: Monitor the animals for any signs of toxicity or adverse effects according to the approved animal care and use protocol.

-

Analysis: At the predetermined time points, tissues or blood can be collected for analysis of biodistribution, therapeutic efficacy, and immunological responses.

Conclusion

This compound remains a versatile and effective cationic lipid for a wide range of in vitro and in vivo applications. Its well-characterized physicochemical properties and mechanism of action provide a solid foundation for the rational design of delivery systems for nucleic acids and other therapeutic agents. By carefully optimizing formulation parameters and following established protocols, researchers can achieve high efficiency and reproducibility in their experiments. The immunomodulatory properties of DOTAP also present opportunities for its use as an adjuvant in vaccine development. As our understanding of the interactions between cationic lipids and biological systems continues to grow, this compound will undoubtedly remain a valuable tool in the fields of drug delivery and gene therapy.

References

- 1. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOTAP (and other cationic lipids): chemistry, biophysics, and transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]

- 6. The effect of 1,2-dioleoyl-3-trimethylammonium propane (DOTAP) Addition on the physical characteristics of β-ionone liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of a cationic liposome formulation (DOTAP) mixed with a recombinant tumor-associated antigen to induce immune responses and protective immunity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)-formulated, immune-stimulatory vascular endothelial growth factor a small interfering RNA (siRNA) increases antitumoral efficacy in murine orthotopic hepatocellular carcinoma with liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. archives.ijper.org [archives.ijper.org]

- 14. researchgate.net [researchgate.net]

- 15. Toxicity and immunomodulatory activity of liposomal vectors formulated with cationic lipids toward immune effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety and Efficacy Evaluation In Vivo of a Cationic Nucleolipid Nanosystem for the Nanodelivery of a Ruthenium(III) Complex with Superior Anticancer Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of DOTAP Mesylate Liposomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies involved in the formation of DOTAP mesylate liposomes, a critical tool in modern drug and gene delivery systems. We will delve into the core concepts of their self-assembly, detail established experimental protocols for their preparation, present quantitative data on formulation parameters, and visualize the key cellular interactions that govern their therapeutic efficacy.

The Core Principles of this compound Liposome (B1194612) Formation

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid renowned for its utility in formulating liposomes capable of encapsulating and delivering nucleic acids and other therapeutic agents. The mesylate salt of DOTAP provides a stable and highly pure source of this cationic lipid.

The formation of this compound liposomes is a spontaneous self-assembly process driven by the amphipathic nature of the lipid molecules in an aqueous environment. The molecule consists of a positively charged trimethylammonium head group and two unsaturated oleoyl (B10858665) hydrocarbon tails. When dispersed in water, these lipids arrange themselves to minimize the exposure of their hydrophobic tails to the aqueous phase, leading to the formation of a lipid bilayer that encloses an aqueous core. This structure is the fundamental basis of a liposome.

The positive charge of the DOTAP head group is crucial for its function. It facilitates the condensation of negatively charged molecules like DNA and siRNA into complexes known as lipoplexes. Furthermore, the overall positive surface charge of DOTAP-containing liposomes promotes strong electrostatic interactions with the predominantly negatively charged cell surface, which is a critical first step for cellular uptake.

Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol, are often incorporated into DOTAP liposome formulations to enhance their stability and transfection efficiency. DOPE, with its conical shape, can promote the formation of non-bilayer structures, which is believed to aid in the endosomal escape of the liposome's cargo. Cholesterol can modulate the fluidity and rigidity of the lipid bilayer, contributing to the overall stability of the liposome.

Quantitative Data on DOTAP Liposome Formulations

The physicochemical properties of DOTAP liposomes, such as size, polydispersity index (PDI), and zeta potential, are critical determinants of their in vivo performance. These characteristics are highly dependent on the formulation composition and the manufacturing process. The following tables summarize quantitative data from various studies on DOTAP-based liposomes.

| Liposome Composition (Molar Ratio) | Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP:Cholesterol (2:1) | Thin-Film Hydration | 415.1 ± 41 | 0.477 ± 0.02 | -21.6 ± 1.4 | [1] |

| DOTAP:Cholesterol (7:3) | Thin-Film Hydration & Extrusion | 60-70 | Not Reported | Not Reported | [2][3] |

| DOTAP:Cholesterol:ATRA (5:4:1) | Thin-Film Hydration | 231 ± 2.35 | Not Reported | +6.4 ± 1.19 | [4] |

| Bare Liposome (DOTAP:Cholesterol) | Thin-Film Hydration | <200 | Not Reported | +31.4 ± 2.5 | [4] |

| DOTAP:DOPE (1:1) | Not Specified | 163 ± 10 | 0.1 ± 0.035 | Not Reported | [5] |

| DOTAP:Cholesterol (1:1) | Not Specified | 163 ± 10 | 0.1 ± 0.035 | Not Reported | [5] |

| DOTAP:DOPE:Cholesterol (1:1:2.1) | Not Specified | 163 ± 10 | 0.1 ± 0.035 | Not Reported | [5] |

Note: The negative zeta potential for the DOTAP:Cholesterol (2:1) formulation is an unexpected result as reported in the cited study and may be influenced by specific experimental conditions or the encapsulated drug.

Experimental Protocols

The following sections provide detailed methodologies for the most common techniques used to prepare this compound liposomes.

Thin-Film Hydration Method

This is a widely used and robust method for preparing liposomes in a laboratory setting.

Materials:

-

This compound and any helper lipids (e.g., cholesterol, DOPE)

-

Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or nuclease-free water)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of this compound and helper lipids in the organic solvent in a round-bottom flask. Gently swirl the flask to ensure complete dissolution.[6]

-

Film Formation: Attach the flask to a rotary evaporator. The water bath should be set to a temperature above the phase transition temperature of the lipids (for DOTAP, room temperature is often sufficient, but a slightly elevated temperature of 30-40°C can be used).[6] Reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

-

Hydration: Add the aqueous buffer to the flask containing the lipid film.[6] The volume of the buffer will determine the final lipid concentration. Agitate the flask by hand-shaking or vortexing above the lipid's transition temperature until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[6]

-

Sizing (Extrusion): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension is subjected to extrusion.[2] Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). The extruder and the liposome suspension should be maintained at a temperature above the lipid's transition temperature. The MLV suspension is passed through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs). The resulting liposome suspension should appear more translucent.

-

Storage: Store the prepared liposomes at 4°C. They should not be frozen, as ice crystal formation can disrupt the liposome structure.[6]

Microfluidics-Based Method

Microfluidics offers a more controlled and reproducible method for liposome formation, with the ability to precisely tune liposome size.

Materials:

-

This compound and any helper lipids

-

Ethanol (or other suitable alcohol)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microfluidic device (e.g., with a staggered herringbone mixer)

-

Syringe pumps

Procedure:

-

Solution Preparation: Prepare a lipid solution by dissolving this compound and any helper lipids in ethanol. Prepare the aqueous phase, which will be the buffer of choice.

-

Microfluidic Mixing: Load the lipid-in-ethanol solution and the aqueous buffer into separate syringes and place them on syringe pumps. The outlets of the syringes are connected to the inlets of the microfluidic chip.

-

Liposome Formation: The two solutions are pumped into the microfluidic device at controlled flow rates.[7] The rapid mixing of the lipid-in-ethanol stream with the aqueous stream within the microchannels causes a rapid change in solvent polarity, leading to the self-assembly of lipids into liposomes.[8] The size of the resulting liposomes can be controlled by adjusting the flow rate ratio between the aqueous and alcoholic phases and the total flow rate.[7]

-

Collection and Purification: The liposome suspension is collected from the outlet of the microfluidic chip. Depending on the application, a subsequent dialysis step may be required to remove the ethanol.

-

Storage: Store the liposomes at 4°C.

Mandatory Visualizations

This compound Liposome Formation Workflow

Caption: Workflow for this compound Liposome Preparation.

Cellular Uptake and Endosomal Escape of DOTAP Lipoplexes

Caption: Cellular uptake and endosomal escape of DOTAP lipoplexes.

Characterization of this compound Liposomes

Once prepared, it is essential to characterize the liposomes to ensure they meet the desired specifications for the intended application.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution (hydrodynamic diameter) and polydispersity index (PDI) of nanoparticles in suspension. The PDI is a measure of the heterogeneity of particle sizes, with a value below 0.3 generally considered acceptable for drug delivery applications. DLS instruments can also be equipped to measure the zeta potential, which is an indicator of the surface charge of the liposomes and a key predictor of their stability in suspension and their interaction with cell membranes.

Protocol for DLS Measurement:

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. For zeta potential measurements, a specific electrode-containing cuvette is used. The instrument software will acquire and analyze the light scattering data to provide the size distribution, PDI, and zeta potential.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the liposomes, allowing for the assessment of their morphology (e.g., sphericity), size, and lamellarity (number of lipid bilayers).

Protocol for TEM Sample Preparation (Negative Staining):

-

Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid.

-

Staining: After a few minutes, wick away the excess suspension with filter paper and apply a drop of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).[9]

-

Drying: After a short incubation, remove the excess stain and allow the grid to air-dry completely.

-

Imaging: The prepared grid can then be imaged using a transmission electron microscope. The electron-dense stain will surround the liposomes, creating a negative contrast that reveals their structure.[9]

This in-depth guide provides a foundational understanding of this compound liposome formation, equipping researchers and drug development professionals with the necessary knowledge to design, prepare, and characterize these versatile delivery vehicles for their specific therapeutic applications.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Liposome Preparation through Microfluidic Methods [blog.darwin-microfluidics.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Helper Lipids with DOTAP Mesylate

Introduction to this compound and the Essential Role of Helper Lipids

1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), often used in its mesylate salt form, is a widely utilized cationic lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids (such as mRNA and siRNA) and other therapeutic molecules.[1] The efficacy of these delivery systems is not solely dependent on the cationic lipid but is significantly influenced by the incorporation of "helper lipids." These non-cationic lipid components are crucial for enhancing the stability of the nanoparticles, improving the encapsulation efficiency of the cargo, and, most critically, facilitating the endosomal escape of the therapeutic payload into the cytoplasm—a necessary step for its biological action.[1][2]

The ratio and type of helper lipid must be carefully optimized for each specific application, as these choices profoundly impact the physicochemical properties and biological activity of the final LNP formulation.[1] This guide provides a comprehensive overview of the function of helper lipids in conjunction with this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms.

The Multifaceted Functions of Helper Lipids

Helper lipids are integral components of LNP formulations, working synergistically with cationic lipids like DOTAP to overcome the challenges of intracellular drug delivery. Their primary roles include:

-

Enhancing Structural Integrity and Stability: Helper lipids contribute to the overall stability of the LNP structure. Cholesterol, for instance, is known to modulate the rigidity and integrity of the lipid bilayer, filling interstitial spaces between other lipid molecules to prevent the premature leakage of the encapsulated drug.[1][3] The addition of certain helper lipids can also improve the stability of formulations during storage and lyophilization.[4]

-

Promoting Endosomal Escape: This is perhaps the most critical function of certain helper lipids. After an LNP is taken up by a cell via endocytosis, it becomes trapped within an endosome.[5] For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm before being degraded in the lysosome.[5] Fusogenic helper lipids, most notably 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are instrumental in this process. DOPE's conical shape promotes the transition of the lipid bilayer to a non-bilayer, inverted hexagonal (HII) phase, particularly in the acidic environment of the late endosome.[2][3][6] This structural rearrangement is believed to destabilize the endosomal membrane, facilitating fusion and the release of the LNP's contents.[2][3]

-

Modulating In Vivo Biodistribution: The choice of helper lipid can significantly alter the organ and tissue tropism of LNPs.[7] For example, replacing a neutral helper lipid like DOPE with a cationic lipid (such as DOTAP itself acting as a helper) can shift mRNA expression from the liver to the lungs.[7] Conversely, using an anionic helper lipid like phosphatidylserine (B164497) (PS) can direct expression towards the spleen.[7] This ability to control organ distribution by simply adjusting the helper lipid is a powerful tool for targeted drug delivery.[7]

-

Influencing Transfection Efficiency: The selection and ratio of helper lipids directly impact the efficiency of nucleic acid transfection. Formulations containing DOPE generally show substantially higher transfection efficiency compared to those with lipids that favor more stable lamellar structures, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).[6][8] The inclusion of cholesterol can also improve the transfection capacity of DOTAP-based LNPs.[9]

Key Helper Lipids for DOTAP Formulations

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

DOPE is a quintessential fusogenic phospholipid. Its small headgroup relative to its unsaturated oleoyl (B10858665) tails gives it a conical molecular geometry. This shape favors the formation of the inverted hexagonal (HII) phase, which is crucial for membrane fusion and the disruption of the endosomal membrane, leading to efficient cargo release.[3][6] Lipoplexes containing DOPE exhibit rapid endosomal trafficking and nuclear accumulation of their genetic payload.[8]

Cholesterol

Cholesterol is a sterol that plays a vital role in modulating the physical properties of the lipid bilayer. It enhances the stability of LNPs, increases their retention within the circulatory system, and can prevent the premature release of the encapsulated drug.[1][3] The presence of at least 25 molar percent of cholesterol in an LNP formulation can significantly improve its stability.[3]

Data Presentation: Physicochemical and Biological Properties

The composition of helper lipids significantly affects the characteristics and performance of DOTAP-based LNPs. The following tables summarize quantitative data from various studies.

Table 1: Physicochemical Properties of DOTAP-Based Liposomes with Various Helper Lipids

| Formulation (Molar Ratio) | Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOTAP/Chol/DOPE (1/0.75/0.5) | ~170 | < 0.2 | ~+55 | Not Reported | [10] |

| DOTAP/Chol/DOPE (1/0.5/0.5) | ~170 | < 0.2 | ~+55 | Not Reported | [10] |

| DOTAP/DOPE (1/1) | ~170 | < 0.2 | ~+55 | Not Reported | [10] |

| DOTAP:Cholesterol:ATRA (5:4:1) | 231 ± 2.35 | Not Reported | +6.4 ± 1.19 | 93.7 ± 3.6 | [11] |

| DOTAP/Chol (1:3) | ~125 | ~0.2 | ~+30 | Not Reported | [12] |

| EPC/DOTAP/DOPE (Lipoplex, R+/- 5) | 108 ± 1.2 | 0.15 - 0.21 | +45.1 ± 3.6 | Not Reported | [13] |

| EPC/DOTAP/DOPE (Lipoplex, R+/- 3) | 106 ± 1.4 | 0.15 - 0.21 | -15.8 ± 4.2 | Not Reported | [13] |

ATRA: All-trans retinoic acid; EPC: Egg Phosphatidylcholine; R+/-: Charge ratio

Table 2: Effect of Helper Lipid on In Vivo mRNA Expression

| Ionizable Lipidoid | Helper Lipid (40 mol%) | Primary Organ of Expression | Liver to Lung/Spleen Ratio | Reference |

| 306O10 | DOPE (Neutral) | Liver | 36:1 (Liver:Lung) | [7] |

| 306O10 | DOTAP (Cationic) | Lungs | 1:56 (Liver:Lung) | [7] |

| 306O10 | PS (Anionic) | Spleen | 1:3 (Liver:Spleen) | [7] |

PS: Phosphatidylserine

Table 3: In Vitro Transfection Efficiency of DOTAP/Cholesterol LNPs

| DOTAP:Cholesterol Molar Ratio | Lipid Concentration (µM) for 1 µg mRNA | Transfection Efficiency (% GFP-positive cells) | Reference |

| 1:3 (non-PEGylated) | 62.5 | 49.4 ± 2.12 | [12] |

| 1:2 (PEGylated) | 62.5 | 19.3 ± 1.01 | [12] |

Experimental Protocols

Reproducibility is key in scientific research. This section details common methodologies for the formulation and characterization of DOTAP-based LNPs.

LNP Formulation via Thin-Film Hydration

This is a conventional and widely used method for preparing liposomes.[11][14][15]

Materials:

-

This compound

-

Helper lipid(s) (e.g., Cholesterol, DOPE)

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, HEPES)

-

Active Pharmaceutical Ingredient (API) if encapsulation is desired

Procedure:

-

Lipid Dissolution: Dissolve DOTAP and the chosen helper lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratio.[14]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 37-55°C). This creates a thin, dry lipid film on the inner surface of the flask.[11][14]

-

Vacuum Drying: Keep the flask under vacuum for at least one hour (or overnight in a desiccator) to remove any residual solvent.[11]

-

Hydration: Add the aqueous buffer (which can contain the hydrophilic drug to be encapsulated) to the flask. Agitate the mixture by gentle shaking or vortexing to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[14]

-

Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) using a lipid extruder.[14]

LNP Formulation via Microfluidic Mixing

This method allows for rapid, reproducible, and scalable production of LNPs with a narrow size distribution.[1][16]

Materials:

-

Lipid mixture (DOTAP + helper lipids) dissolved in a water-miscible organic solvent (e.g., ethanol).

-

Aqueous buffer (e.g., citrate (B86180) buffer, pH 3-4) containing the nucleic acid cargo.

-

A third buffer for downstream dilution/neutralization (e.g., PBS, pH 7.4).

Procedure:

-

Phase Preparation: Load the organic lipid phase and the aqueous nucleic acid phase into separate syringes.[1]

-

Microfluidic Mixing: Use a syringe pump to drive the two phases into a microfluidic mixing chip (e.g., a staggered herringbone mixer). The rapid mixing of the two streams within the microchannels induces a change in solvent polarity, leading to the self-assembly of lipids and the encapsulation of the nucleic acid, forming LNPs.[1][16]

-

Maturation/Neutralization: The resulting LNP suspension is typically collected and diluted in a neutral buffer (e.g., PBS) to stabilize the particles.

-

Purification: Remove the organic solvent and unencapsulated nucleic acid using a purification method like dialysis or tangential flow filtration (TFF).

Characterization of LNPs

Particle Size, Polydispersity Index (PDI), and Zeta Potential: These critical physicochemical properties are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively, with an instrument like a Malvern Zetasizer.[12][13] Samples are diluted in an appropriate buffer (e.g., water or PBS) before measurement.

In Vitro Transfection Assay

Procedure:

-

Cell Seeding: Plate the target cells (e.g., HEK293T, A549) in a multi-well plate and allow them to adhere overnight.[12]

-

Lipoplex Formation: Prepare the LNP-nucleic acid complexes (lipoplexes). Dilute the LNP stock and the nucleic acid (e.g., mRNA encoding a reporter protein like GFP) separately in a serum-free medium. Combine the two solutions to allow for complex formation through electrostatic interactions, and incubate at room temperature for 15-30 minutes.[12][16]

-

Transfection: Add the lipoplexes to the cells.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C.[16]

-

Analysis: Analyze the transfection efficiency by measuring the expression of the reporter protein using methods such as flow cytometry or fluorescence microscopy.[12]

Visualizations of Mechanisms and Workflows

DOT Language Diagrams

Caption: A typical experimental workflow for the formulation, characterization, and evaluation of DOTAP-based LNPs.

Caption: The proposed mechanism of DOPE-facilitated endosomal escape for DOTAP-based lipid nanoparticles.

Caption: A simplified signaling pathway illustrating the delivery of mRNA via an LNP to produce a therapeutic protein.

Conclusion

The selection of helper lipids is a critical, multifaceted parameter in the design of effective this compound-based delivery systems. Far from being passive components, helper lipids like DOPE and cholesterol actively modulate the stability, fusogenicity, and in vivo biodistribution of LNPs. DOPE's ability to promote a hexagonal phase transition is fundamental to overcoming the endosomal barrier, while cholesterol provides essential structural stability. Furthermore, the strategic choice of helper lipid charge can be leveraged to tune organ-specific delivery. The quantitative data and protocols presented in this guide underscore the importance of empirical optimization. For researchers and drug developers, a thorough understanding and systematic evaluation of helper lipids are indispensable for creating safe, stable, and highly efficient nucleic acid therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. liposomes.ca [liposomes.ca]

- 3. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A molecular view on the escape of lipoplexed DNA from the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]

- 9. Exploration of mRNA nanoparticles based on DOTAP through optimization of the helper lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Advantage of DOTAP Mesylate in Gene Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of gene therapy and transfection, the choice of a delivery vector is paramount to experimental success. Among the array of non-viral vectors, the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has established itself as a cornerstone reagent. This technical guide provides an in-depth exploration of the advantages of using DOTAP mesylate for gene delivery, offering a comprehensive overview of its mechanism, efficiency, and practical application.

Core Principles of this compound-Mediated Gene Delivery

DOTAP is a cationic lipid that, at physiological pH, possesses a net positive charge.[1] This inherent characteristic is the foundation of its efficacy in gene delivery. The positively charged headgroup of DOTAP electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[1][2] This interaction leads to the spontaneous self-assembly of lipid-nucleic acid complexes, termed "lipoplexes."[3] These lipoplexes protect the genetic cargo from degradation by nucleases and facilitate its entry into cells, primarily through endocytosis.[1][2]

Once inside the cell, the lipoplex must navigate the endosomal pathway and release its genetic payload into the cytoplasm for subsequent transcription or translation. The efficiency of this "endosomal escape" is a critical determinant of transfection success.[2][4] The cationic nature of DOTAP is thought to play a crucial role in destabilizing the endosomal membrane, leading to the release of the nucleic acid into the cytoplasm.[4][5]

Quantitative Analysis of this compound Performance

The efficacy of a transfection reagent is a key consideration for researchers. The following tables summarize quantitative data on the transfection efficiency and cytotoxicity of this compound in various contexts, providing a comparative overview.

Table 1: In Vitro Transfection Efficiency of this compound

| Cell Line | Nucleic Acid | Formulation | Transfection Efficiency | Reference |

| HuH7 | pDNA | Optimized DOTAP-based formulation (AL-A12) | 31.5% | [2] |

| HuH7 | pDNA | DOTAP:cholesterol | ~13.2% | [2] |

| CHO | mRNA | DOPE:DOTAP (0.5:1 or 1:1) | >70% | [6] |

| CHO | DNA | DOPE:DOTAP (1:1) | ~7.5% | [6] |

| MCF-7 | siRNA | R-enantiomer of DOTAP (50nM siRNA, CR=5) | 80% silencing | [7] |

| MCF-7 | siRNA | R-enantiomer of DOTAP (10nM siRNA, CR=3) | ~50% silencing | [7] |

| Hep-2 | pDNA (GFP) | DOTAP | High | [8] |

| HEK293T | mRNA | LNP3 (DOTAP, DOPE, Cholesterol) | High | [9] |

| DC2.4 | mRNA | LNP3 (DOTAP, DOPE, Cholesterol) | Higher than DOTAP-DOPE and DOTAP-cholesterol | [9] |

| Various | mRNA | DOTAP/chol (1:3 molar ratio) | 49.4 ± 2.12% | [10] |

Table 2: In Vivo Gene Delivery Efficiency of this compound

| Animal Model | Target Organ | Formulation | Outcome | Reference |

| Mouse | Lung | DS(14-yne)TAP:cholesterol (DOTAP analogue) | Double the transfection level of DOTAP:cholesterol | [11] |

| Mouse | Lung | DS(14-yne)TAP:cholesterol (DOTAP analogue) | Nearly 3 times greater marker-gene expression than DOTAP | [11] |

| Zebrafish Embryo | - | AL-A12-containing lipoplexes | Enhanced transgene expression vs. conventional DOTAP:chol | [12] |

| Mouse | Lung and Spleen | LNP3-MO (DOTAP-based) | Luminescence signal mainly enriched in lung and spleen | [13] |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay | Formulation | Cytotoxicity Metric | Reference |

| CaSki | Multiple | DOTAP | Less toxic than DDAB:DOPE | [14] |

| CaSki | Multiple | DOTAP (10 µM) | Cells survived as well as control | [14] |

| CaSki | Multiple | DOTAP (40 µM) | Slight toxic effects | [14] |

| HeLa, A549, HEK293 | MTT Assay | DOTAP | Dose-dependent cytotoxicity | [15][16] |

| SK-OV-3 | - | DOTAP:cholesterol | Decreased cell viability with higher DOTAP:cholesterol ratio | [15] |

| MCF-7 | - | Lipofectamine 2000 and DOTAP | >85% cell viability under optimal conditions | [8] |

| Various | - | Optimized DOTAP-incorporated PEG-PLGA NP system | Much lower cytotoxicity than Lipofectamine™ 2000 | [17] |

Key Advantages of this compound

This compound offers several distinct advantages for gene delivery applications:

-

High Transfection Efficiency: As demonstrated in the tables above, DOTAP and its optimized formulations can achieve high levels of gene expression in a variety of cell lines and in vivo models.[2][6][8][9][10]

-

Versatility: DOTAP is effective for the delivery of various types of nucleic acids, including pDNA, mRNA, and siRNA.[3][18][19]

-

Serum Compatibility: Unlike many first-generation cationic lipids, DOTAP can effectively transfect cells in the presence of serum, which simplifies cell culture protocols.[3][18][20]

-

In Vivo Applicability: DOTAP-based formulations have been successfully used for in vivo gene delivery, demonstrating their potential for therapeutic applications.[3][11][12][13]

-

Cost-Effectiveness: Compared to some more advanced transfection reagents, DOTAP can be a more economical choice for routine transfection experiments.[2]

-

Well-Characterized: As one of the earliest and most widely used cationic lipids, there is a vast body of scientific literature on DOTAP, providing a solid foundation for its use.[18][21]

Experimental Protocols

To facilitate the practical application of this compound, detailed methodologies for key experiments are provided below.

Preparation of DOTAP-Based Liposomes (Lipid Film Hydration and Extrusion Method)

This protocol describes a common method for preparing unilamellar vesicles.

Materials:

-

This compound

-

Helper lipid (e.g., Cholesterol or DOPE)

-

Nuclease-free water or buffer (e.g., HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas source

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve DOTAP and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).[1]

-

Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.[1]

-

Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.[1]

-

Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating to form multilamellar vesicles (MLVs).[1]

-

To produce small unilamellar vesicles (SUVs), pass the MLV suspension through an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

-

Store the prepared liposomes at 4°C.[1]

In Vitro Cell Transfection Protocol

This protocol provides a general guideline for transfecting adherent mammalian cells. Optimization is crucial for each specific cell line and nucleic acid.

Materials:

-

Prepared DOTAP liposomes

-

Nucleic acid (pDNA, mRNA, or siRNA) stock solution

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Adherent cells seeded in a multi-well plate

Procedure:

-

Cell Seeding: One day before transfection, seed the cells in a multi-well plate so that they reach 50-70% confluency on the day of transfection.[1]

-

Lipoplex Formation:

-

In a sterile tube, dilute the required amount of nucleic acid in serum-free medium.

-

In a separate sterile tube, dilute the required amount of DOTAP liposome (B1194612) suspension in serum-free medium. The optimal DOTAP:nucleic acid ratio needs to be determined empirically, but a common starting point is a 5:1 to 10:1 weight ratio.[3]

-

Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex. [1][3]

-

Incubate the mixture at room temperature for 15-20 minutes to allow for lipoplex formation.[20]

-

-

Transfection:

-

Remove the culture medium from the cells and wash once with serum-free medium.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

-

Incubate the cells for 24-72 hours before assaying for gene expression or knockdown.[22]

-

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

DOTAP-nucleic acid lipoplexes at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[15]

-

Treatment: Remove the culture medium and replace it with medium containing different concentrations of the DOTAP lipoplexes. Include untreated cells as a control.[15]

-

Incubation: Incubate the plate for a period that reflects the intended application, typically ranging from 24 to 48 hours.[15]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[15]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in DOTAP-mediated gene delivery, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

Caption: DOTAP-mediated gene delivery pathway.

Caption: Experimental workflow for gene delivery.

Conclusion

This compound remains a robust and reliable tool for gene delivery in both research and development settings. Its favorable characteristics, including high efficiency, versatility, and serum compatibility, make it a valuable asset for a wide range of applications. By understanding the fundamental principles of its mechanism and by carefully optimizing experimental protocols, researchers can effectively harness the power of this compound to advance the frontiers of gene-based therapies and biological discovery. While newer reagents continue to emerge, the extensive body of knowledge and proven track record of DOTAP ensure its continued relevance and utility in the field.[18][21]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]

- 5. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids | MDPI [mdpi.com]

- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo studies of dialkynoyl analogues of DOTAP demonstrate improved gene transfer efficiency of cationic liposomes in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of mRNA nanoparticles based on DOTAP through optimization of the helper lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of cell proliferation and toxicity assays using two cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. DOTAP-Incorporated PEG-PLGA Nanoparticles for Efficient In Vitro and In Vivo Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biontex.com [biontex.com]

- 19. DOTAP Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 20. biontex.com [biontex.com]

- 21. DOTAP (and other cationic lipids): chemistry, biophysics, and transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. carlroth.com [carlroth.com]

An In-depth Technical Guide to DOTAP Mesylate for Plasmid DNA and siRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of DOTAP mesylate, a widely used cationic lipid for the non-viral delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA). We will delve into its mechanism of action, present quantitative performance data, and provide detailed experimental protocols for its application in cellular transfection.

Introduction to this compound

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a synthetic, monocationic lipid that has become a cornerstone reagent in gene therapy research.[1] Its structure consists of a positively charged quaternary ammonium (B1175870) headgroup, which is crucial for its function, linked to two unsaturated oleoyl (B10858665) lipid tails.[2][3] This amphipathic nature allows DOTAP to self-assemble into liposomes in aqueous solutions. When mixed with negatively charged nucleic acids like pDNA or siRNA, DOTAP liposomes spontaneously form stable complexes known as lipoplexes, which can efficiently transfect a wide range of cells.[4][5] The use of DOTAP is popular due to its relative affordability, efficiency in both serum-containing and serum-free media, and its applicability for in vitro and in vivo studies.[1][6]

Mechanism of Action: From Lipoplex to Cytosol

The success of DOTAP-mediated transfection hinges on a multi-step process that ensures the safe passage of the nucleic acid cargo from the extracellular environment to the cellular cytoplasm (for siRNA) or nucleus (for pDNA).

-

Lipoplex Formation: The positively charged headgroup of DOTAP interacts electrostatically with the negatively charged phosphate (B84403) backbone of pDNA or siRNA.[7] This interaction neutralizes the charge and condenses the nucleic acid into a compact, protected particle within the lipoplex structure.[8]

-

Cellular Association and Uptake: The net positive charge of the resulting lipoplex facilitates its adhesion to the negatively charged proteoglycans on the surface of the cell membrane.[9] The primary route of entry into the cell is through endocytosis, with studies suggesting involvement of both clathrin-mediated and caveolae-mediated pathways.[9][10][11]

-

Endosomal Escape: This is the most critical barrier to successful transfection.[] Once engulfed, the lipoplex is trapped within an endosome. As the endosome matures, its internal pH drops.[] The cationic lipids within the lipoplex are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures like the inverted hexagonal (HII) phase.[13][14] This disruption allows the lipoplex to rupture the endosome and release its nucleic acid cargo into the cytoplasm before it can be degraded by lysosomes.[][15][16]

-

Intracellular Trafficking: Once in the cytoplasm, siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate gene knockdown.[7] Plasmid DNA, being larger, must then be transported to the nucleus for transcription and subsequent protein expression.

Figure 1: Cellular uptake and endosomal escape pathway for DOTAP-mediated delivery.

Data Presentation: Performance and Characteristics

The efficiency and safety of DOTAP are highly dependent on the cell type, the ratio of lipid to nucleic acid, and the presence of helper lipids.[17][18]

Table 1: Comparative Transfection Efficiency

This table summarizes the transfection efficiency of DOTAP in comparison to other commercially available reagents in various cell lines.

| Transfection Reagent | Cell Line | Reporter Gene | Transfection Efficiency (%) |

| DOTAP | HUVEC | β-galactosidase | 18%[18] |

| FuGENE 6 | HUVEC | β-galactosidase | 33%[18] |

| Effectene | HUVEC | β-galactosidase | 34%[18] |

| DOTAP:chol | HuH-7 | GFP | 5.7%[18] |

| Lipofectamine 3000 | HuH-7 | GFP | 47.5%[18] |

| DOTAP | Hep-2 | GFP | High[18] |

| Lipofectamine 2000 | Hep-2 | GFP | High[18] |

Table 2: Influence of DOTAP/DOPE Ratio on pDNA Transfection

The helper lipid DOPE (dioleoylphosphatidylethanolamine) is often included to enhance endosomal escape. The optimal ratio is cell-line dependent.[17]

| Cell Line | Optimal DOTAP:DOPE Weight Ratio |

| Huh7 | 1:0 and 3:1[17] |

| AGS | 1:0 and 3:1[17] |

| COS7 | 3:1 and 1:1[17] |

| A549 | 1:1 and 1:3[17] |

Table 3: siRNA-Mediated Gene Silencing using DOTAP

This table shows the efficacy of DOTAP-based formulations in delivering siRNA to achieve target gene knockdown.

| DOTAP Formulation | siRNA Conc. | Cell Line | Target Gene | Gene Silencing (%) |

| R-DOTAP | 10 nM | MCF-7 | Aromatase | ~50%[19][20] |

| S-DOTAP | 10 nM | MCF-7 | Aromatase | No significant downregulation[19][20] |

| Racemic DOTAP | 10 nM | MCF-7 | Aromatase | No significant downregulation[19][20] |

| R-DOTAP | 50 nM | MCF-7 | Aromatase | ~80%[19] |

Table 4: Cytotoxicity Profile of DOTAP Formulations

Cytotoxicity is a critical consideration. It is often dose-dependent and can be mitigated by optimizing formulation and concentration.[21]

| Formulation | Cell Line | Concentration | Viability (%) | Assay |

| DOTAP | CaSki | 10 µM | ~100% (vs control)[22] | Multiple |

| DOTAP | CaSki | 40 µM | Slight toxic effects[22] | Multiple |

| DDAB:DOPE | CaSki | 10 µM | Slight toxic effects[22] | Multiple |

| DDAB:DOPE | CaSki | 40 µM | Most toxic effects[22] | Multiple |

| DOPE:DOTAP (1:1) | Gill cells | >50 µg/mL | <15%[23] | Not specified |

Experimental Protocols

Successful transfection requires careful optimization of conditions. The following protocols provide a robust starting point for researchers.

Protocol 1: Preparation of DOTAP Liposomes (Thin-Film Hydration)

This method is commonly used to prepare multilamellar vesicles (MLVs) that can be further processed.[7][8][24]

Materials:

-

This compound and helper lipid (e.g., DOPE, Cholesterol)

-

Nuclease-free water or buffer (e.g., HEPES)

-